3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile
Description
3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile is a chiral benzonitrile derivative characterized by a methylamino-substituted ethyl group at the 3-position of the benzene ring. Its stereochemistry at the chiral center (R-configuration) and the presence of both nitrile and methylamino functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-[(1R)-1-(methylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3/t8-/m1/s1 |
InChI Key |
FZFYFVXVHIGBJC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)NC |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile typically involves the following steps:
Starting Materials: Benzonitrile and ®-1-(Methylamino)ethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the nitrile group.
Catalysts: Catalysts like Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like Br2 or Cl2 in the presence of a solvent such as dichloromethane (CH2Cl2).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
The compound 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile, also known by its chemical structure, has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by case studies and data tables.
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. These compounds function primarily as selective serotonin reuptake inhibitors (SSRIs) or modulators of neurotransmitter activity. A study published in 2023 highlighted the potential of such compounds in treating mood disorders by enhancing serotonin levels in the brain .
TRPA1 Inhibition
The compound has been studied for its role as a TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist. TRPA1 is implicated in pain pathways and inflammation. A notable study demonstrated that derivatives of this compound could effectively inhibit TRPA1 activation, suggesting potential applications in pain management therapies .
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to penetrate the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .
Pharmacodynamics
The pharmacodynamic profile of this compound reveals its interaction with various receptors and enzymes, which contributes to its therapeutic effects. Studies have shown that the compound exhibits moderate metabolic stability and good solubility, which are critical factors for oral bioavailability .
Case Studies
- Study on Pain Management : A preclinical trial involving rodents demonstrated that administering the compound significantly reduced nocifensive behaviors induced by TRPA1 agonists. This suggests its potential application in developing analgesic medications .
- Neuroprotection Study : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, a common pathway in neurodegeneration. These findings support further investigation into its use for neurodegenerative diseases .
Table 1: Summary of Pharmacological Effects
| Application Area | Mechanism of Action | References |
|---|---|---|
| Antidepressant | SSRI activity | |
| Pain Management | TRPA1 inhibition | |
| Neuroprotection | Antioxidant properties |
Table 2: Case Study Results
| Study Type | Findings | |
|---|---|---|
| Preclinical Pain Trial | Significant reduction in pain | Potential analgesic use |
| Neuroprotection In Vitro | Protection against oxidative stress | Further research warranted |
Mechanism of Action
The mechanism of action of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
A comparative analysis of structurally related benzonitrile derivatives reveals key differences in substituents, stereochemistry, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Chiral Center |
|---|---|---|---|---|
| 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile | C₁₀H₁₁N₂ | 161.21 | Nitrile, methylamino, ethyl | R-configuration |
| (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride | C₉H₁₀ClN₂O | 198.65 | Nitrile, amino, hydroxyethyl, hydrochloride salt | R-configuration |
| 4’-Benzoyl-[1,1’-biphenyl]-2-carbonitrile (3ai) | C₂₀H₁₅NO | 285.34 | Nitrile, benzoyl, biphenyl | None |
Key Observations :
- The target compound lacks the hydroxyl group and hydrochloride salt present in (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride, which may reduce its polarity and alter solubility profiles .
Physicochemical Properties
| Property | This compound | (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride | 4’-Benzoyl-[1,1’-biphenyl]-2-carbonitrile |
|---|---|---|---|
| Solubility (Water) | Low (free base) | Moderate (due to hydrochloride salt) | Insoluble |
| Melting Point | Not reported | Not reported | 120–122°C (observed in similar nitriles) |
| LogP (Octanol-Water) | ~1.5 (estimated) | ~0.8 (hydrophilicity from -OH and HCl) | ~3.2 (hydrophobic biphenyl system) |
Notes:
- The hydrochloride salt in (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile enhances aqueous solubility, a critical factor in pharmaceutical formulations .
- The biphenyl system in 4’-Benzoyl-[1,1’-biphenyl]-2-carbonitrile contributes to higher hydrophobicity, favoring organic-phase reactions .
Characterization :
Biological Activity
The compound 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile is an intriguing molecule with potential biological activity that has garnered attention in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological properties. The presence of the methylamino group enhances its interaction with biological targets, potentially affecting its pharmacological profile.
Structure
- Chemical Formula : C11H14N2
- Molecular Weight : 174.24 g/mol
- CAS Number : [Insert CAS Number if available]
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in the body. Research indicates that it may act as an inhibitor or modulator of certain pathways, particularly those involved in neurotransmission and pain signaling.
Target Receptors
- TRPA1 (Transient Receptor Potential Ankyrin 1) : This receptor plays a significant role in nociception and inflammatory pain pathways. Compounds similar to this compound have shown potential as TRPA1 antagonists, reducing pain responses in animal models .
Pharmacodynamics
The pharmacodynamic profile of this compound suggests it possesses moderate to high potency in inhibiting target pathways. For instance, studies have reported IC50 values indicating effective inhibition at low concentrations, suggesting strong biological activity.
| Compound | Target | IC50 (nM) | Remarks |
|---|---|---|---|
| This compound | TRPA1 | ~14 | Effective in reducing nociceptive responses . |
Case Studies
Several studies have explored the efficacy of this compound in vivo:
- Nociception Model : In a rat model, administration of the compound resulted in a significant decrease in flinching and licking behaviors induced by TRPA1 agonists. This suggests its potential application in pain management .
- Neurotransmitter Release : The compound's ability to modulate neurotransmitter release has been observed, indicating possible roles in treating CNS disorders .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of compounds related to this compound. Modifications to the carbonitrile and amine groups have been shown to enhance or diminish biological activity, providing insights into optimizing therapeutic efficacy.
SAR Insights
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a reductive amination approach using (R)-methylamine and a benzonitrile precursor under controlled pH and temperature can yield the desired stereochemistry. Optimization of solvent polarity (e.g., ethyl acetate vs. dichloromethane) and catalyst loading (e.g., palladium or rhodium-based systems) can enhance enantioselectivity. Orthogonal experimental design (e.g., varying temperature, pressure, and stoichiometry) combined with HPLC analysis for enantiomeric excess (EE) quantification is critical .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) can confirm the benzonitrile scaffold and methylaminoethyl substituent. X-ray crystallography is definitive for stereochemical assignment, as seen in analogous structures like 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile . Chiral HPLC with a cellulose-based stationary phase resolves enantiomers, while circular dichroism (CD) spectroscopy validates optical activity .
Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions (e.g., pH, solvent systems)?
- Methodological Answer : Use a factorial design approach to test solubility in solvents (DMSO, water, ethanol) across pH ranges (2–12). Stability studies under oxidative (H₂O₂), thermal (25–80°C), and UV-light conditions should employ kinetic monitoring via UV-Vis spectroscopy. Data contradictions (e.g., unexpected precipitation) require regression analysis to identify outlier conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrile group in this compound during nucleophilic or electrophilic reactions?
- Methodological Answer : Quantum mechanical calculations (DFT or ab initio) can map potential energy surfaces for nitrile interactions. For example, the nitrile’s electron-withdrawing nature may direct electrophilic substitution to the benzene ring’s para position. Experimental validation via isotopic labeling (¹⁵N) or in situ IR spectroscopy tracks intermediate formation during reactions .
Q. How can computational modeling (e.g., COMSOL Multiphysics or Gaussian) predict the compound’s behavior in complex reaction systems, such as multi-step catalytic cycles?
- Methodological Answer : Molecular dynamics (MD) simulations model solvent effects and transition states, while finite element analysis (FEA) in COMSOL optimizes reactor conditions (e.g., flow rates, mixing efficiency). Coupling these with experimental data (e.g., reaction yields) refines parameters like activation energy and diffusion coefficients .
Q. What strategies resolve contradictions in experimental data, such as conflicting kinetic results under similar conditions?
- Methodological Answer : Apply Bayesian statistical analysis to weigh conflicting datasets (e.g., rate constants from different labs). Orthogonal validation methods—such as calorimetry for exothermicity and mass spectrometry for intermediate detection—identify systematic errors. Cross-referencing with analogous compounds (e.g., benzene-1,2,3,4,5,6-hexacarbonitrile) clarifies trends .
Q. How can AI-driven autonomous laboratories accelerate the discovery of derivatives with enhanced bioactivity or catalytic utility?
- Methodological Answer : Machine learning models trained on existing SAR data predict substituent effects on bioactivity (e.g., methyl vs. ethyl groups). Robotic synthesis platforms execute high-throughput experiments, with real-time feedback loops adjusting parameters (e.g., temperature, reagent ratios) via reinforcement learning. This approach reduced reaction development time by 60% in ICReDD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
